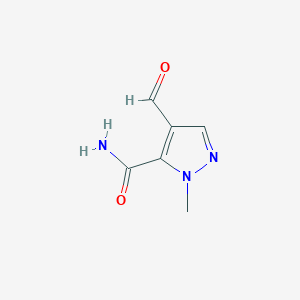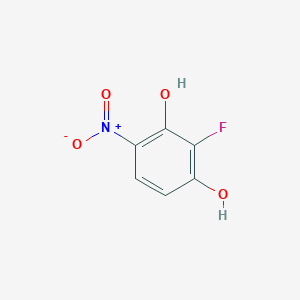
3-Bromo-6-fluoro-2-iodobenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-fluoro-2-iodobenzyl bromide is a halogenated benzyl bromide compound with the molecular formula C7H4Br2FI and a molecular weight of 393.82 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzyl bromide core, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 3-Bromo-6-fluoro-2-iodobenzyl bromide typically involves multi-step reactions. One common method includes the bromination of 3-iodotoluene followed by further halogenation to introduce the fluorine and bromine atoms . The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out under controlled temperatures to ensure selectivity and yield .
Analyse Des Réactions Chimiques
3-Bromo-6-fluoro-2-iodobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution reactions. The major products formed depend on the specific reaction pathway chosen .
Applications De Recherche Scientifique
3-Bromo-6-fluoro-2-iodobenzyl bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Bromo-6-fluoro-2-iodobenzyl bromide involves its interaction with specific molecular targets, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can inhibit or modify the function of enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the nature of the biomolecules involved .
Comparaison Avec Des Composés Similaires
3-Bromo-6-fluoro-2-iodobenzyl bromide can be compared with other halogenated benzyl bromides, such as:
2-Iodobenzyl bromide: Similar in structure but lacks the additional bromine and fluorine atoms, making it less versatile in certain synthetic applications.
3-Iodobenzyl bromide: Another related compound that is used in similar applications but differs in the position of the halogen atoms.
The uniqueness of this compound lies in its combination of three different halogens, which provides distinct reactivity and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C7H4Br2FI |
|---|---|
Poids moléculaire |
393.82 g/mol |
Nom IUPAC |
1-bromo-3-(bromomethyl)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 |
Clé InChI |
ZEZHMLLYXOXCQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)CBr)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



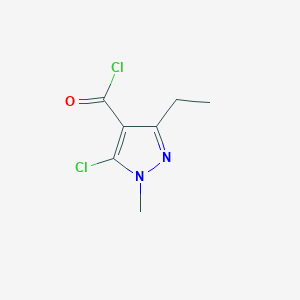
![2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12867016.png)
![2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile](/img/structure/B12867018.png)

![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
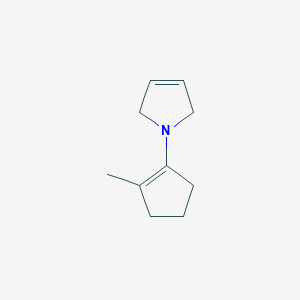
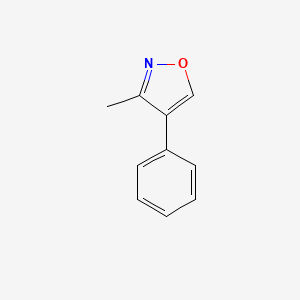
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
